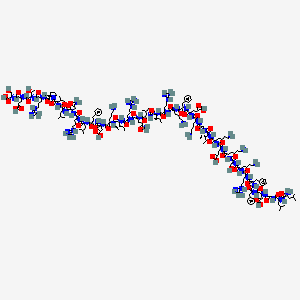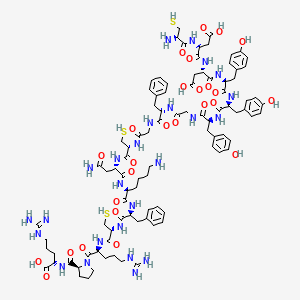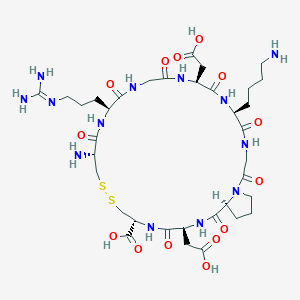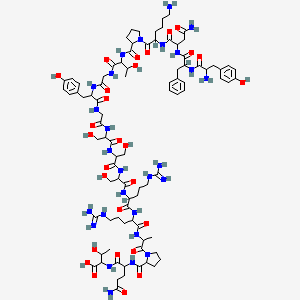
Colivelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colivelin es un derivado sintético del péptido mitocondrial humanina. Se ha demostrado que tiene propiedades neuroprotectoras y es conocido por su capacidad para mejorar la lesión endotelial y la descamación del glicocáliz después de la sepsis en ratones . This compound ha mostrado efectos citoprotectores en condiciones oxidativas y se ha estudiado por sus posibles efectos terapéuticos en diversas enfermedades, incluida la enfermedad de Alzheimer .
Aplicaciones Científicas De Investigación
Colivelin tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y modificación de péptidos.
Biología: this compound se estudia por sus efectos sobre los procesos celulares, incluidas las vías de apoptosis y señalización celular.
Medicina: Ha mostrado potencial como agente terapéutico para enfermedades neurodegenerativas como la enfermedad de Alzheimer.
Mecanismo De Acción
Colivelin ejerce sus efectos activando la vía STAT3. Esta activación conduce a la supresión de la muerte neuronal y la promoción de la neuroprotección. El compuesto también interactúa con otros objetivos moleculares, incluida la proteína quinasa IV dependiente de Ca2+/calmodulina, que está involucrada en sus efectos neuroprotectores . La capacidad de this compound para penetrar la barrera hematoencefálica y activar estas vías lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas .
Análisis Bioquímico
Biochemical Properties
Colivelin interacts with various biomolecules, including the adhesion molecules ICAM-1 and P-selectin, the angiogenetic factor endoglin, and the glycocalyx syndecan-1 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to reduce organ neutrophil infiltration and attenuate plasma levels of syndecan-1, tumor necrosis factor-α, macrophage inflammatory protein-1α, and interleukin-10 .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its therapeutic effects are associated with the inhibition of the signal transducer and activator of transcription 3 and activation of the AMP-activated protein kinase in the aorta and lung .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to ameliorate lung architecture and reduce organ neutrophil infiltration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Mice were treated with this compound (100-200 µg/kg) intraperitoneally at 1 h after cecal ligation and puncture (CLP), a clinically relevant model of polymicrobial sepsis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by its interactions with transporters or binding proteins .
Métodos De Preparación
Colivelin se sintetiza uniendo el factor neurotrófico dependiente de la actividad al extremo N-terminal de un potente derivado de humanina. La ruta sintética implica la fusión del factor neurotrófico dependiente de la actividad a AGA-(C8R)HNG17, un potente derivado de humanina . El compuesto es penetrante en el cerebro y se puede preparar en un entorno de laboratorio utilizando técnicas estándar de síntesis de péptidos .
Análisis De Reacciones Químicas
Colivelin se somete a varias reacciones químicas, incluidas la oxidación y la reducción. Se sabe que activa la vía del transductor de señales y activador de la transcripción 3 (STAT3), que desempeña un papel crucial en sus efectos neuroprotectores . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes y reductores, y los principales productos formados suelen estar relacionados con la activación de la vía STAT3 .
Comparación Con Compuestos Similares
Colivelin es único en su doble activación de la vía STAT3 y la proteína quinasa IV dependiente de Ca2+/calmodulina. Compuestos similares incluyen otros derivados de humanina, como AGA-(C8R)HNG17, que también exhiben propiedades neuroprotectoras pero pueden no tener la misma potencia o activación de doble vía . La capacidad de this compound para penetrar la barrera hematoencefálica y sus potentes efectos neuroprotectores lo diferencian de otros compuestos similares .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAQOYOJJTWFD-IBAOLXMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H206N32O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2645.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





